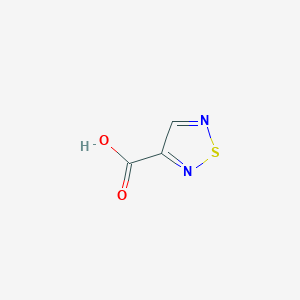

1,2,5-Thiadiazole-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTBMBHVZZFGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362769 | |

| Record name | 1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13368-86-0 | |

| Record name | 1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-thiadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,2,5-Thiadiazole-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5-Thiadiazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered thiadiazole ring substituted with a carboxylic acid group. This molecule serves as a crucial building block in the development of new chemical entities with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique structure, combining the aromaticity and electronic properties of the thiadiazole ring with the versatile reactivity of the carboxylic acid moiety, makes it a valuable intermediate for organic synthesis.[2] Derivatives of the 1,2,5-thiadiazole scaffold have garnered attention for a range of biological activities, and the carboxylic acid functional group provides a convenient handle for creating diverse molecular libraries for drug discovery programs.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and experimental procedures related to this compound.

Synthesis of this compound

The primary and most direct method reported for the synthesis of 1,2,5-thiadiazole carboxylic acids involves the vigorous hydrolysis of the corresponding 3-cyano-1,2,5-thiadiazole precursor.[5] This transformation is typically achieved under basic conditions, where the nitrile group is converted to a carboxylate salt, followed by acidification to yield the final carboxylic acid.

Caption: Synthesis of this compound via nitrile hydrolysis.

Properties of this compound

Physical Properties

The known physical properties of this compound are summarized in the table below. It is typically a white crystalline solid with good solubility in water.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂N₂O₂S | [1] |

| Molecular Weight | 130.13 g/mol | [1] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 168-173 °C | [5] |

| Density | 1.67 g/cm³ (Predicted) | [6] |

| Solubility | Good solubility in water; soluble in some organic solvents. | [2] |

Chemical and Spectroscopic Properties

This compound is a relatively stable compound under normal conditions.[2] The thiadiazole ring is aromatic, which contributes to its stability. The carboxylic acid group undergoes typical reactions, such as esterification and amide bond formation, making it a versatile synthon. The compound's ability to act as a ligand in coordination chemistry has also been noted.[1]

Detailed experimental spectroscopic data for the parent compound is not extensively available in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and data from related thiadiazole derivatives.[2][7]

| Spectroscopy | Expected Features | Reference(s) |

| ¹H NMR | A singlet for the proton on the thiadiazole ring (likely > 8.5 ppm). A broad singlet for the carboxylic acid proton (typically > 10 ppm). | [8] |

| ¹³C NMR | Two signals for the sp² carbons of the thiadiazole ring (typically 150-180 ppm). One signal for the carbonyl carbon of the carboxylic acid (~160-185 ppm). | [7][9] |

| FTIR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700), C=N stretch (~1580-1600), C-S stretch (~700). | [2][5] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 130. Fragmentation may show loss of COOH (m/z = 85). | [10] |

Applications in Research and Development

This compound is a valuable starting material in medicinal and agricultural chemistry.

-

Pharmaceuticals: It is a key building block for synthesizing novel compounds with potential therapeutic benefits, including anti-inflammatory and antimicrobial agents.[1] The thiadiazole nucleus is a recognized pharmacophore present in various biologically active molecules.[4] For instance, certain derivatives of 1,2,5-thiadiazole have been investigated as potent and selective ligands for human 5-HT1A receptors, indicating its potential in developing treatments for central nervous system disorders.[3]

-

Agrochemicals: This compound is utilized in the development of modern herbicides and fungicides, contributing to crop protection and enhanced agricultural productivity.[1]

No specific signaling pathways directly modulated by the parent acid have been detailed in the reviewed literature; rather, its utility lies in its role as a scaffold to be elaborated into a wide range of biologically active derivatives.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound from its nitrile precursor, based on established chemical principles for nitrile hydrolysis.[5][11]

Synthesis of this compound

This protocol describes the base-catalyzed hydrolysis of 3-cyano-1,2,5-thiadiazole.

Materials:

-

3-Cyano-1,2,5-thiadiazole

-

10% Sodium Hydroxide (NaOH) aqueous solution

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-cyano-1,2,5-thiadiazole (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

-

Hydrolysis: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable system is available. The reaction is typically run for 24 hours to ensure complete hydrolysis.[5]

-

Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath.

-

Carefully acidify the cold solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Caption: General experimental workflow for the synthesis of the target compound.

References

- 1. mdpi.com [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. mdpi.com [mdpi.com]

- 8. This compound(13368-86-0) 1H NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 1,2,5-Thiadiazole-3-Carboxylic Acid: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic organic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique aromatic scaffold, combined with the reactive carboxylic acid moiety, provides a versatile platform for the synthesis of a wide array of functionalized molecules. This document provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and established synthetic routes. Furthermore, it delves into its applications, particularly as a scaffold for developing novel therapeutic agents, and furnishes detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound is characterized by a five-membered aromatic ring containing one sulfur and two nitrogen atoms, with a carboxylic acid group substituted at the 3-position. The 1,2,5-thiadiazole ring is electron-withdrawing, which significantly influences the acidity of the carboxylic acid proton and the reactivity of the overall molecule.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound presents as a white crystalline solid with a relatively high melting point, indicative of strong intermolecular forces in the solid state.[1]

| Property | Value | Reference |

| CAS Number | 13368-86-0 | [1][2] |

| Molecular Formula | C₃H₂N₂O₂S | [1][2] |

| Molecular Weight | 130.13 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 168-173 °C | [1] |

| pKa (Parent Ring) | -4.9 (as a base) | [3] |

| Storage | Store at 0-8°C | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected spectral characteristics are outlined below.

| Technique | Expected Features |

| ¹H NMR | A singlet in the downfield region (typically δ 9-10 ppm) corresponding to the proton on the thiadiazole ring (H4). A broad singlet at δ > 12 ppm for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the two aromatic carbons of the thiadiazole ring (C3 and C4) are expected between δ 140-160 ppm. A signal for the carboxyl carbon (C=O) is anticipated around δ 165-175 ppm. |

| Infrared (IR) | A broad absorption band in the range of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ for the C=O stretch. Characteristic C=N and C-S stretching vibrations for the heterocyclic ring. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 130. Common fragmentation patterns would include the loss of COOH (m/z = 85) and subsequent ring fragmentation. |

Chemical Reactivity

The reactivity of this compound is governed by both the aromatic thiadiazole ring and the carboxylic acid functional group.

Ring Reactivity

The 1,2,5-thiadiazole ring is aromatic and thermally stable.[3] It exhibits a general reluctance to undergo electrophilic substitution reactions due to the electron-withdrawing nature of the nitrogen and sulfur atoms.[3] However, the ring is susceptible to nucleophilic attack, which can occur at the ring carbons or the sulfur atom, potentially leading to ring-opening reactions under harsh conditions.[3] The ring sulfur atom can be readily oxidized using mild oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) to form the corresponding non-aromatic 1-oxides.[3][4]

Carboxylic Acid Reactivity

The carboxylic acid group undergoes standard transformations. It can be readily converted into a variety of derivatives, making it a versatile handle for synthetic modifications. Key reactions include:

-

Esterification: Reaction with alcohols under acidic conditions to yield esters.

-

Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with primary or secondary amines to form amides.[5] This is a crucial step in the synthesis of many biologically active molecules.[6]

-

Reduction: Reduction of the carboxylic acid to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Synthesis

Applications in Drug Development and Research

The 1,2,5-thiadiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in various biologically active compounds.[8] It serves as a key building block for pharmaceuticals and agrochemicals, including antimicrobial and anti-inflammatory agents.[1]

A notable application is in the development of inhibitors for specific biological pathways. For instance, derivatives of 1,2,5-thiadiazole-3-carboxamide have been identified as novel inhibitors of the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[8] This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, making it a prime target for therapeutic intervention in cancer and inflammatory diseases.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, based on established chemical principles for this class of compounds.

Synthesis Workflow

The overall process from synthesis to final product confirmation follows a standard logical workflow.

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from diaminomaleonitrile, proceeding through a dinitrile intermediate.

Step A: Synthesis of 1,2,5-Thiadiazole-3,4-dicarbonitrile

-

Reagents and Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diaminomaleonitrile (10.8 g, 0.1 mol).

-

Reaction: Carefully add thionyl chloride (40 mL, 0.55 mol) to the flask. The molar ratio of thionyl chloride to diaminomaleonitrile should be approximately 5:1.[7]

-

Heating: Heat the reaction mixture to reflux (approx. 75-80 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Isolation: Dissolve the crude residue in a suitable organic solvent like dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude dinitrile product.

Step B: Selective Hydrolysis to this compound

-

Reagents and Setup: Suspend the crude 1,2,5-thiadiazole-3,4-dicarbonitrile in a mixture of sulfuric acid and water (e.g., 50% H₂SO₄).

-

Reaction: Heat the mixture gently (e.g., 50-60 °C) while stirring. The reaction progress should be monitored to favor mono-hydrolysis over di-hydrolysis.

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Isolation: The precipitated solid product is collected by vacuum filtration.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure this compound as a white crystalline powder.

Protocol 2: Product Characterization

-

Melting Point: Determine the melting point of the purified product using a calibrated melting point apparatus. The observed range should be compared to the literature value (168-173 °C).[1]

-

¹H NMR Spectroscopy: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Confirm the presence of the expected signals for the aromatic and carboxylic acid protons.

-

Infrared (IR) Spectroscopy: Prepare a KBr pellet or obtain the spectrum using an ATR accessory. Confirm the presence of the characteristic O-H and C=O stretching frequencies for the carboxylic acid.

-

Mass Spectrometry: Obtain a mass spectrum using an appropriate ionization technique (e.g., ESI or EI) to confirm the molecular weight of the compound.

Conclusion

This compound is a heterocyclic compound of significant interest due to its aromatic nature, predictable reactivity, and utility as a synthetic intermediate. Its stable core structure combined with a versatile carboxylic acid handle makes it an attractive starting point for the construction of complex molecules, particularly in the realm of drug discovery where it has shown promise as a scaffold for targeting critical disease pathways like NF-κB. The synthetic and analytical protocols provided herein offer a solid foundation for researchers to explore the full potential of this valuable chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4062860A - Process for preparing 3,4-dicyano-1,2,5-thiadiazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 1,2,5-Thiadiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,2,5-Thiadiazole-3-carboxylic acid is a white crystalline powder with a molecular weight of 130.13 g/mol and a melting point in the range of 168-173 ºC.[1][2] The presence of the carboxylic acid functional group suggests that its solubility will be pH-dependent and enhanced in polar solvents.[2] The 1,2,5-thiadiazole ring is known for its relative stability, attributed to its aromatic character.[3] However, like many heterocyclic systems, it can be susceptible to degradation under specific stress conditions such as aggressive pH, oxidation, and photolysis.[1][4] Understanding these properties is paramount for its application in drug formulation, synthesis, and the development of stable dosage forms.

Physicochemical Properties

While specific quantitative solubility data for this compound is not extensively documented, its structural features provide insight into its expected behavior.

Solubility Profile

The compound is described as having good solubility in water and other polar organic solvents.[2][3] This is attributed to the polarity of the thiadiazole ring and the hydrogen bonding capability of the carboxylic acid group. The solubility in aqueous media is expected to be significantly influenced by pH, with increased solubility in alkaline conditions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Expected Solubility | Rationale |

| Aqueous | ||

| Water | Good | Polar nature of the molecule and hydrogen bonding.[2][3] |

| Aqueous Acid (e.g., 0.1 M HCl) | Moderate to Low | The carboxylic acid will be protonated, reducing polarity compared to the ionized form. |

| Aqueous Base (e.g., 0.1 M NaOH) | High | Formation of the highly soluble carboxylate salt. |

| Polar Organic | ||

| Methanol | High | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | High | Polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent. |

| Non-Polar Organic | ||

| Hexane | Low | "Like dissolves like" principle; the compound's polarity is mismatched with the non-polar solvent. |

| Toluene | Low | "Like dissolves like" principle. |

Stability Profile

The 1,2,5-thiadiazole ring is generally considered to be thermally stable.[1] However, the molecule's stability can be compromised by hydrolytic, oxidative, and photolytic stress.

Table 2: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Predicted Stability/Degradation Pathway |

| Acidic Hydrolysis | Potential for hydrolysis of the thiadiazole ring, although the ring itself is relatively stable. The carboxylic acid group is stable under these conditions. |

| Basic Hydrolysis | The thiadiazole ring may be susceptible to cleavage under strong basic conditions. The carboxylic acid will be deprotonated but is generally stable. |

| Oxidation | The sulfur atom in the thiadiazole ring is susceptible to oxidation, potentially forming N-oxides or S-oxides.[1] Strong oxidizing agents could lead to ring cleavage. |

| Thermal | The 1,2,5-thiadiazole ring is known to be thermally stable up to 220°C.[1] Decarboxylation at very high temperatures is a possibility for the carboxylic acid group. |

| Photolytic | Heterocyclic aromatic compounds are often susceptible to photodegradation.[1] UV or visible light exposure could lead to ring cleavage or other rearrangements. 3,4-diphenyl-1,2,5-thiadiazole has been shown to undergo slow photochemical degradation to yield benzonitrile and sulfur.[1] |

Experimental Protocols

The following sections detail generalized experimental procedures to quantitatively determine the solubility and stability of this compound.

Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO, and relevant buffers).

-

Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a set period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using the analytical method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or g/100mL, taking into account the dilution factor.

-

Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial to separate the intact drug from any potential degradation products.

General HPLC Parameters:

-

Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is a common starting point for polar acidic compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectrophotometry of the compound in the mobile phase) should be used.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

-

Injection Volume: Typically 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways and to demonstrate the specificity of the stability-indicating analytical method.[5]

General Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Maintain the same temperature and time conditions as for acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% and 30%). Keep the solutions at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using the validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to that of an unstressed control sample.

-

Identify and quantify any degradation products.

-

Calculate the percentage of degradation of the parent compound.

-

Peak purity analysis of the parent peak in the stressed samples should be performed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

-

Potential Degradation Pathways

Based on the known chemistry of thiadiazoles and carboxylic acids, several degradation pathways can be hypothesized:

-

Oxidative Degradation: The primary site of oxidation is likely the sulfur atom of the thiadiazole ring, which could lead to the formation of the corresponding S-oxide or S,S-dioxide.

-

Photodegradation: Exposure to light could induce ring cleavage. For some substituted thiadiazoles, this has been observed to produce nitriles and elemental sulfur.[1]

-

Hydrolytic Degradation: Under harsh acidic or basic conditions, the thiadiazole ring may undergo hydrolytic cleavage.

-

Thermal Degradation: At very high temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway.

The identification of actual degradation products would require the use of mass spectrometry (LC-MS) for molecular weight determination and further structural elucidation by techniques such as NMR spectroscopy of isolated impurities.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a robust framework for its determination. The general characteristics suggest good solubility in polar solvents, which is modifiable by pH, and a relatively stable thiadiazole ring that may be susceptible to specific stress conditions. The provided experimental protocols for solubility and stability testing offer a clear path for researchers to generate the necessary data to support drug development and formulation activities. The successful application of these methodologies will enable a comprehensive understanding of this important heterocyclic building block, facilitating its effective use in the creation of novel therapeutics and other chemical entities.

References

A Comprehensive Review on the Discovery and History of 1,2,5-Thiadiazole Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a significant structural motif in medicinal chemistry and materials science.[1][2][3][4] Its derivatives have garnered substantial attention due to their diverse pharmacological activities and unique physicochemical properties.[5][6] This review provides a detailed account of the key milestones in the discovery and synthetic evolution of 1,2,5-thiadiazole and its derivatives, offering insights into the foundational chemistry that has paved the way for modern applications.

The Dawn of Thiadiazole Chemistry: Discovery of the Fused System

The journey into the chemistry of 1,2,5-thiadiazoles began not with the parent monocyclic ring, but with its fused aromatic analogue. In 1889, O. Hinsberg reported the first synthesis of a fused 1,2,5-thiadiazole system, 2,1,3-benzothiadiazole (historically referred to as piazthiole).[7] This seminal work was achieved by treating benzene-1,2-diamine with sulfurous acid or sodium hydrogen sulfite in a sealed tube.[7] This discovery marked the first entry into this class of heterocyclic compounds and laid the groundwork for future explorations.

Caption: Hinsberg's pioneering synthesis of the first fused 1,2,5-thiadiazole system.

Unveiling the Monocyclic Core: The First Synthesis of 1,2,5-Thiadiazole

It took more than half a century after Hinsberg's discovery for the parent, monocyclic 1,2,5-thiadiazole to be synthesized and characterized. The path to the unsubstituted ring was indirect, starting from the fused benzothiadiazole system. The breakthrough involved the oxidative degradation of 2,1,3-benzothiadiazole to yield 1,2,5-thiadiazole-3,4-dicarboxylic acid.[7] Subsequent decarboxylation of this intermediate finally afforded the parent 1,2,5-thiadiazole, a colorless and odorless liquid.[7]

Caption: The multi-step workflow leading to the first isolation of the parent 1,2,5-thiadiazole.

The Advent of General Synthetic Methodologies

Following the initial isolation of the parent ring, research efforts focused on developing more direct and versatile synthetic routes. A significant advancement was the discovery that 1,2,5-thiadiazoles could be synthesized by reacting aliphatic α-diamines with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂).[8][9] This method proved to be a more general and efficient approach, allowing for the preparation of various substituted 1,2,5-thiadiazoles from readily available starting materials like ethylenediamine and its derivatives.[8][9]

Caption: A general and widely used synthetic route to the 1,2,5-thiadiazole ring system.

Physicochemical Properties of the Parent Compound

The parent 1,2,5-thiadiazole is a thermally stable, aromatic compound.[8] Its high aromaticity contributes to the stability of the molecule.[8] The key physical and chemical properties of the unsubstituted ring are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂H₂N₂S | [10] |

| Molecular Weight | 86.12 g/mol | [10] |

| Melting Point | -50.1 °C | [7][8] |

| Boiling Point | 94 °C | [7][8] |

| Density | 1.268 g/mL | [8] |

| pKa | -4.90 | [7][8] |

| Dipole Moment | 1.56 D | [8] |

| Appearance | Colorless, odorless liquid | [7][8] |

Key Experimental Protocols

5.1. Synthesis of 1,2,5-Thiadiazole from Ethylenediamine Dihydrochloride

This protocol is adapted from a patented method describing the reaction of an aliphatic diamine salt with sulfur monochloride.[9]

-

Materials:

-

Ethylenediamine dihydrochloride (26.6 g, 0.2 mol)

-

Sulfur monochloride (48.6 mL, 0.6 mol)

-

Dimethylformamide (DMF, 90 mL)

-

Ethyl ether

-

Magnesium sulfate (anhydrous)

-

Ice water

-

-

Procedure:

-

A mixture of ethylenediamine dihydrochloride and sulfur monochloride in dimethylformamide is prepared in a flask fitted with a distillation side-arm and condenser.[9]

-

The mixture is gradually heated with stirring to 125 °C.[9]

-

The distillate, a mixture of 1,2,5-thiadiazole and sulfur monochloride, is collected.[9]

-

The collected distillate is quenched into ice water.[9]

-

The resulting aqueous mixture is subjected to steam distillation.[9]

-

-

Purification:

Evolution of 1,2,5-Thiadiazole Chemistry: S-Oxides and Dioxides

Further research into the reactivity of the 1,2,5-thiadiazole ring led to the synthesis of its oxidized derivatives. The ring sulfur can be readily oxidized, for example with m-chloroperoxybenzoic acid (MCPBA), to form the nonaromatic 1,2,5-thiadiazole-1-oxide and, upon further oxidation, the 1,2,5-thiadiazole-1,1-dioxide.[8][11] These S-oxidized species have distinct chemical and physical properties and have become important building blocks in their own right, particularly in the field of materials science as they can be easily reduced to stable radical anions.[11][12]

References

- 1. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]

- 9. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]

- 10. 1,2,5-Thiadiazole | C2H2N2S | CID 559537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,5-Thiadiazole-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

1,2,5-Thiadiazole-3-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal and agricultural chemistry. Its structural characteristics, combining a thiadiazole ring with a carboxylic acid functional group, impart unique physicochemical properties and versatile reactivity.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13368-86-0 |

| Molecular Formula | C₃H₂N₂O₂S |

| Molecular Weight | 130.13 g/mol |

| Appearance | White crystalline powder |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the hydrolysis of a corresponding nitrile precursor, 3-cyano-1,2,5-thiadiazole. Below is a detailed experimental protocol based on established chemical principles for this transformation.

Experimental Protocol: Hydrolysis of 3-Cyano-1,2,5-thiadiazole

This protocol outlines the conversion of 3-cyano-1,2,5-thiadiazole to this compound via acid-catalyzed hydrolysis.

Materials:

-

3-cyano-1,2,5-thiadiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Hydrochloric Acid (HCl) (for acidification)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-cyano-1,2,5-thiadiazole.

-

Acidic Hydrolysis: Carefully add a mixture of concentrated sulfuric acid and water (e.g., 50% v/v) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Extract the aqueous solution multiple times with a suitable organic solvent such as diethyl ether.

-

Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

A closely related synthesis for the amino-derivative, 4-amino-1,2,5-thiadiazole-3-carboxylic acid, involves the ring-cleavage of[1][2][3]thiadiazolo[3,4-d]pyrimidin-7(6H)-one using basic reagents.[2][4] This alternative approach highlights the versatility of synthetic strategies to access functionalized 1,2,5-thiadiazoles.

Synthesis Workflow Diagram

References

physical and chemical properties of 1,2,5-thiadiazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,5-thiadiazole-3-carboxylic acid, a versatile heterocyclic compound with applications in pharmaceutical and agrochemical research. The information is presented to support research and development activities, with a focus on structured data, experimental methodologies, and the compound's role as a synthetic building block.

Core Physical and Chemical Properties

This compound is a white crystalline solid that is relatively stable under standard conditions.[1] Its structure, featuring a five-membered aromatic ring containing sulfur and nitrogen, coupled with a carboxylic acid functional group, imparts a unique combination of properties. The carboxylic acid moiety enhances its solubility in polar solvents, a valuable characteristic for drug formulation and development.[1]

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂N₂O₂S | [1] |

| Molecular Weight | 130.13 g/mol | [1] |

| CAS Number | 13368-86-0 | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 168-173 °C | [1] |

| pKa (Carboxylic Acid) | Data not available | |

| Solubility | Good solubility in water and some organic solvents | [1] |

| Purity | ≥ 99% (assay) | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure and data from related compounds.

Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ~8.5 - 9.0 | The single proton on the thiadiazole ring is expected to be significantly deshielded due to the aromaticity and electron-withdrawing nature of the ring and the adjacent carboxylic acid. |

| ~10.0 - 13.0 | The carboxylic acid proton will appear as a broad singlet, typical for acidic protons. | |

| ¹³C NMR | ~150 - 160 | The carbon atom of the C-H bond on the thiadiazole ring. |

| ~160 - 170 | The carbon atom attached to the carboxylic acid group. | |

| ~165 - 175 | The carbonyl carbon of the carboxylic acid. |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | A very broad and characteristic absorption due to hydrogen bonding.[2] |

| C=O Stretch (Carboxylic Acid) | 1710-1760 | A strong, sharp absorption. Conjugation with the thiadiazole ring may shift this to the lower end of the range.[2] |

| C=N Stretch (Thiadiazole Ring) | ~1600 | A moderate absorption typical for C=N bonds within an aromatic heterocyclic system. |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | A moderate to strong absorption. |

| O-H Bend (Carboxylic Acid) | 900-960 (broad) | A broad peak characteristic of the out-of-plane bend for a carboxylic acid dimer.[3] |

Mass Spectrometry Fragmentation

While a specific mass spectrum for this compound is not publicly available, the fragmentation pattern under electron ionization can be predicted.

| m/z | Predicted Fragment | Notes |

| 130 | [M]⁺ | Molecular ion peak. |

| 113 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 85 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical. |

| 59 | [C₂HN₂]⁺ or [COS]⁺ | Further fragmentation of the thiadiazole ring. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, a general synthetic approach can be derived from the chemical literature.

Synthesis of this compound via Hydrolysis of 3-Cyano-1,2,5-thiadiazole

This method involves the vigorous hydrolysis of the corresponding nitrile.[4]

Materials:

-

3-Cyano-1,2,5-thiadiazole

-

10% aqueous sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

A mixture of 3-cyano-1,2,5-thiadiazole and a 10% aqueous solution of sodium hydroxide is heated under reflux for 24 hours.[4]

-

The reaction mixture is then cooled to room temperature.

-

The solution is acidified to a pH of approximately 2-3 by the careful, dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid.

-

The precipitated solid is collected by vacuum filtration and washed with cold deionized water.

-

Alternatively, the acidified aqueous solution can be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic extracts are then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by melting point determination, and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Caption: Synthetic workflow for this compound.

Biological and Medicinal Context

While this compound itself is primarily a synthetic intermediate, the thiadiazole scaffold is of significant interest in medicinal chemistry. Derivatives of 1,2,5-thiadiazole have been investigated for a range of biological activities, including as anticancer agents.[4] Some of these compounds have been shown to modulate key cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[5] Thiadiazole derivatives have been identified as potential inhibitors of this pathway.[6] The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway and indicates the general point of intervention for thiadiazole-based inhibitors.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiadiazole derivatives.

Applications in Research and Development

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Its carboxylic acid handle allows for straightforward derivatization to form amides, esters, and other functional groups, enabling the creation of compound libraries for screening in drug discovery and agrochemical development programs.[1] The thiadiazole ring itself can act as a bioisostere for other aromatic systems, offering a means to modulate the physicochemical and pharmacokinetic properties of lead compounds.

Safety Information

This compound should be handled in a laboratory setting with appropriate personal protective equipment, including gloves and safety glasses. Inhalation or extensive skin contact may cause irritation.[1] It should be stored in a cool, dry place away from strong oxidizing agents.[1] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 3. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 4. US3440246A - Process for preparing 1,2,5-thiadiazoles - Google Patents [patents.google.com]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Thiadiazole Ring: A Privileged Pharmacophore in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. In this pursuit, heterocyclic compounds have emerged as a cornerstone of drug discovery, with the thiadiazole ring system standing out as a particularly versatile and privileged scaffold. This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,3,4-thiadiazole, and 1,2,5-thiadiazole. Among these, the 1,3,4-thiadiazole isomer has been the most extensively studied and has demonstrated a remarkable breadth of pharmacological activities.[1][2]

This technical guide provides a comprehensive exploration of the thiadiazole ring as a pharmacophore in drug design. It delves into the synthesis, pharmacological activities, and mechanisms of action of thiadiazole derivatives, offering valuable insights for researchers and drug development professionals.

The Versatility of the Thiadiazole Scaffold

The therapeutic importance of the thiadiazole nucleus stems from its unique physicochemical properties. Its mesoionic character facilitates crossing cellular membranes, allowing for enhanced interaction with biological targets.[1][3] Furthermore, the thiadiazole ring is considered a bioisostere of pyrimidine and oxadiazole, enabling it to mimic these structures and interfere with various biological processes, including DNA replication.[1][4] The presence of a sulfur atom also imparts good liposolubility.[4] This combination of properties has led to the development of numerous clinically approved drugs containing the thiadiazole moiety, such as the diuretic acetazolamide, the antimicrobial agents cefazolin and sulfamethizole, and the antiparasitic drug megazol.

Pharmacological Activities of Thiadiazole Derivatives

Thiadiazole derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for the development of new drugs targeting a variety of diseases.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a prominent feature in the design of novel anticancer agents.[1][3][5] These compounds exert their cytotoxic effects through multiple mechanisms, including the inhibition of crucial enzymes involved in cancer progression, induction of apoptosis, and disruption of key cell signaling pathways.[6]

Mechanisms of Action in Cancer:

-

Enzyme Inhibition: Thiadiazole derivatives have been shown to inhibit various enzymes implicated in cancer, such as carbonic anhydrases, histone deacetylases (HDACs), and protein kinases.[6]

-

Signaling Pathway Modulation: A significant area of research focuses on the ability of thiadiazole compounds to interfere with critical signaling pathways that drive tumor growth and survival, notably the PI3K/Akt and MEK/ERK pathways.[6][7]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Targets\n(Cell Survival, Proliferation, Growth)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiadiazole [label="Thiadiazole\nDerivatives", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; mTORC2 -> Akt [label="Phosphorylation\n(Ser473)"]; PDK1 -> Akt [label="Phosphorylation\n(Thr308)"]; Akt -> Downstream; Thiadiazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Thiadiazole -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];

// Invisible edges for layout subgraph { rank=same; PIP2; PIP3; } } .enddot Figure 1: Simplified PI3K/Akt Signaling Pathway and Inhibition by Thiadiazole Derivatives.

// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(Cell Proliferation, Differentiation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiadiazole [label="Thiadiazole\nDerivatives", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> Receptor; Receptor -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; Thiadiazole -> MEK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];

} .enddot Figure 2: Simplified MEK/ERK Signaling Pathway and Inhibition by Thiadiazole Derivatives.

Table 1: Anticancer Activity of Selected Thiadiazole Derivatives (IC50 in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8a | A549 (Lung) | 1.62 | [4] |

| 8d | A549 (Lung) | 2.53 | [4] |

| 8e | A549 (Lung) | 2.62 | [4] |

| 22d | MCF-7 (Breast) | 1.52 | [4] |

| Compound 4 | HCT116 (Colon) | 8.04 (48h) | [8][9] |

| ST10 | MCF-7 (Breast) | 49.6 | [5] |

| ST10 | MDA-MB-231 (Breast) | 53.4 | [5] |

Antimicrobial Activity

The thiadiazole nucleus is a key component in a variety of compounds exhibiting potent antibacterial and antifungal properties.[10] Their mechanism of action often involves the disruption of essential biochemical pathways in pathogens.[11]

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives (MIC in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Schiff bases 4, 5, 6 | Various bacteria | 4-16 | [10] |

| Compound 7a, 7b | Gram-positive bacteria | 4-8 | [10] |

| Compound 19a | Klebsiella pneumoniae | 12.5 | [10] |

| Compound 19b | Klebsiella pneumoniae | 25 | [10] |

Anti-inflammatory Activity

Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.

Table 3: Anti-inflammatory Activity of a Selected Thiadiazole Derivative

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| 6f | 150 | 44 | [12] |

Anticonvulsant Activity

The thiadiazole scaffold has been successfully incorporated into molecules with potent anticonvulsant activity. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are widely used preclinical models to assess anticonvulsant efficacy.

Table 4: Anticonvulsant Activity of Selected Thiadiazole Derivatives

| Compound ID | Test | ED50 (mg/kg) | Reference |

| 4h | MES | 23.7 | [13][14] |

| 50 | scPTZ | 33 | [15] |

| 51 | scPTZ | 66 | [15] |

| Unnamed | MES | 16 | [16][17] |

Synthesis of Thiadiazole Derivatives

A variety of synthetic routes have been developed for the preparation of thiadiazole derivatives. The choice of method often depends on the desired isomer and substitution pattern.

// Nodes start [label="Starting Materials\n(e.g., Carboxylic Acid, Thiosemicarbazide)", shape=ellipse]; cyclization [label="Cyclization Reaction\n(e.g., using POCl3, H2SO4)", shape=box]; intermediate [label="2-Amino-5-substituted-\n1,3,4-thiadiazole", shape=box]; modification [label="Further Functionalization\n(e.g., Acylation, Schiff base formation)", shape=box]; final_product [label="Target Thiadiazole Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cyclization; cyclization -> intermediate; intermediate -> modification; modification -> final_product; } .enddot Figure 3: General Synthetic Workflow for 1,3,4-Thiadiazole Derivatives.

General Synthesis of 1,3,4-Thiadiazole Derivatives

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or their derivatives.

Synthesis of Other Isomers

-

1,2,3-Thiadiazoles: The Hurd-Mori reaction is a classical method for the synthesis of 1,2,3-thiadiazoles from hydrazones and thionyl chloride.

-

1,2,4-Thiadiazoles: These can be synthesized through various methods, including the oxidative cyclization of thioamides.

-

1,2,5-Thiadiazoles: A common route to 1,2,5-thiadiazoles involves the reaction of 1,2-diamines with sulfur monochloride or sulfur dichloride.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of thiadiazole derivatives.

Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole

Materials:

-

Substituted benzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) or ammonia solution

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

A mixture of the appropriate substituted benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

-

The mixture is treated with a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.

-

The reaction mixture is heated, typically under reflux, for a specified period (e.g., 2-4 hours).

-

After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., NaOH or ammonia solution).

-

The resulting precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to afford the desired 2-amino-5-aryl-1,3,4-thiadiazole.

In Vitro Anticancer Activity: MTT Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Thiadiazole derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the thiadiazole derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals.

-

The formazan crystals are dissolved by adding a solubilization buffer.

-

The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Thiadiazole derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compounds and the standard drug are administered orally or intraperitoneally at a specific time before the carrageenan injection.

-

The initial paw volume of each rat is measured.

-

Carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[19][20]

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]

-

The percentage of inhibition of paw edema is calculated for each group relative to the control group.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test in Mice

Materials:

-

Mice (e.g., Swiss albino)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Thiadiazole derivatives

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Saline solution

-

Topical anesthetic for the cornea

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compounds and the standard drug are administered at various doses.

-

After a specific period to allow for drug absorption, a drop of topical anesthetic is applied to the corneas of the mice.

-

A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through the corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to abolish the tonic hindlimb extension is considered as a measure of protection.

-

The ED₅₀ value (the dose that protects 50% of the animals from the tonic hindlimb extension) is determined.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective thiadiazole-based drugs.

-

Anticancer Activity: The nature and position of substituents on the thiadiazole ring and any attached phenyl rings significantly influence the anticancer activity. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the thiadiazole can enhance cytotoxicity.[1]

-

Antimicrobial Activity: For antimicrobial agents, lipophilicity and the presence of specific pharmacophoric groups play a vital role. Halogen substitutions on attached aromatic rings have been shown to increase antimicrobial efficacy.[10]

-

Anticonvulsant Activity: The SAR for anticonvulsant thiadiazoles suggests that the substitution pattern on the aromatic rings and the nature of the linker between the thiadiazole and other moieties are critical for activity and can affect neurotoxicity.[1][16][19]

Conclusion

The thiadiazole ring system, particularly the 1,3,4-thiadiazole isomer, represents a highly privileged scaffold in medicinal chemistry. Its favorable physicochemical properties and ability to interact with a wide range of biological targets have led to the discovery of numerous compounds with potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The continued exploration of the structure-activity relationships of thiadiazole derivatives, coupled with modern drug design strategies, holds immense promise for the development of novel and effective therapeutic agents to address a multitude of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable pharmacophore.

References

- 1. arjonline.org [arjonline.org]

- 2. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DETERMINATION OF ACUTE TOXICITY AND INFLAMMATORY ACTIVITY OF 1,3,4-THIADIAZOLE | SHOKH LIBRARY [wosjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 10. 2-Aminothiadiazole inhibitors of AKT1 as potential cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thaiscience.info [thaiscience.info]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticonvulsant activities of some triazolothiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. turkjps.org [turkjps.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 19. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 1,2,5-Thiadiazole-3-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a key pharmacophore in a variety of biologically active molecules and a fundamental component in the design of advanced materials. The inclusion of a carboxylic acid moiety at the 3-position introduces a critical functional group that can participate in hydrogen bonding, salt formation, and further chemical modifications, making 1,2,5-thiadiazole-3-carboxylic acid a particularly valuable synthon.

Computational chemistry provides a powerful toolkit for investigating the properties of such molecules at an atomic level. Techniques like Density Functional Theory (DFT) offer a practical and accurate means to predict molecular geometries, vibrational frequencies, electronic structures, and reactivity parameters. This in-silico approach allows for the rational design of new derivatives with tailored properties, accelerating the discovery and development process.

Molecular Structure and Properties

The molecular structure of this compound is characterized by the planar thiadiazole ring coupled with the carboxylic acid group. Theoretical calculations are essential for determining precise bond lengths, bond angles, and dihedral angles, which in turn influence the molecule's overall conformation and intermolecular interactions.

Computational Data Presentation

While specific computational studies on this compound are pending, the following tables present exemplar quantitative data derived from computational analyses of closely related 1,2,5-thiadiazole derivatives, such as 3,4-dichloro-1,2,5-thiadiazole.[3] These tables illustrate the type of information that can be obtained from such studies.

Table 1: Calculated Geometrical Parameters (Illustrative Example for a 1,2,5-Thiadiazole Derivative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-S1 | 1.63 | N1-S1-N2 | 98.5 |

| S1-N2 | 1.63 | S1-N2-C3 | 112.0 |

| N2-C3 | 1.33 | N2-C3-C4 | 108.7 |

| C3-C4 | 1.45 | C3-C4-N1 | 108.7 |

| C4-N1 | 1.33 | C4-N1-S1 | 112.0 |

| C3-C(O) | 1.48 | N2-C3-C(O) | 125.6 |

| C(O)-OH | 1.35 | C3-C(O)-OH | 112.1 |

| C=O | 1.21 | C3-C(O)=O | 124.5 |

| O-H | 0.97 | C(O)-O-H | 106.5 |

Note: These values are representative and would be calculated specifically for this compound in a dedicated study.

Table 2: Calculated Vibrational Frequencies (Illustrative Example for a 1,2,5-Thiadiazole Derivative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |

| ν(O-H) | 3560 | ~3400-2400 (broad) | O-H stretch |

| ν(C=O) | 1750 | ~1700-1725 | C=O stretch |

| ν(C=N) | 1580 | ~1550-1600 | C=N ring stretch |

| ν(C-C) | 1420 | - | C-C ring stretch |

| δ(O-H) | 1350 | ~1440-1395 | O-H bend |

| ν(S-N) | 850 | - | S-N ring stretch |

Note: Experimental values for carboxylic acids can be broad and solvent-dependent. Calculated frequencies are typically scaled to better match experimental data.

Table 3: Calculated Electronic Properties (Illustrative Example for a 1,2,5-Thiadiazole Derivative)

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

Note: These values provide insights into the molecule's reactivity, electronic transitions, and polarity.

Experimental Protocols for Computational Studies

To obtain reliable theoretical data for this compound, a well-defined computational methodology is crucial. The following protocol is based on established methods for similar heterocyclic systems.[3][4]

Geometry Optimization and Vibrational Analysis

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is the recommended method. The B3LYP hybrid functional is a robust choice that has shown good performance for a wide range of organic molecules.[3] The M06-2X functional can also be employed for comparison, as it often provides improved results for main-group chemistry.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing the electronic structure of a molecule with heteroatoms and a carboxylic acid group.

-

Procedure:

-

The initial molecular structure of this compound is built using a molecular editor.

-

A geometry optimization is performed to find the minimum energy conformation of the molecule.

-

A frequency calculation is then carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental spectra.

-

Electronic Structure Analysis

-

Natural Bond Orbital (NBO) Analysis: This analysis is performed on the optimized geometry to investigate charge distribution, orbital interactions, and the nature of chemical bonds. It provides insights into hyperconjugative interactions and charge delocalization within the molecule.

-

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is calculated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is useful for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitability.

Excited State Calculations

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths.

-

Procedure: TD-DFT calculations are performed on the optimized ground-state geometry to predict the UV-Vis absorption spectrum. This allows for the assignment of electronic transitions and comparison with experimental spectroscopic data.

Mandatory Visualizations

Visual representations are critical for understanding complex molecular properties and computational workflows.

Caption: Molecular structure of this compound.

Caption: A typical workflow for the computational study of a molecule.

Caption: A generalized signaling pathway involving a drug candidate.

Conclusion and Future Directions

This technical guide has outlined the theoretical and computational methodologies applicable to the study of this compound. While a dedicated computational investigation of this specific molecule is yet to be published, the protocols and illustrative data presented here provide a solid framework for future research.

Future computational studies should focus on:

-

Performing a comprehensive DFT analysis of this compound to obtain its precise geometric, vibrational, and electronic properties.

-

Investigating the conformational landscape of the carboxylic acid group and its rotational barrier.

-

Simulating the molecule's behavior in different solvent environments to understand the effects of polarity on its structure and properties.

-

Exploring the reactivity of the molecule through calculations of reaction pathways and activation energies for derivatization.

-

Conducting molecular docking studies with relevant biological targets to predict binding affinities and modes of action for potential therapeutic applications.

By combining rigorous computational analysis with experimental validation, a deeper understanding of this compound can be achieved, paving the way for the design and synthesis of novel molecules with enhanced performance in pharmaceutical and material science applications.

References

Methodological & Application

Synthetic Routes for 1,2,5-Thiadiazole-3-carboxylic Acid and its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,5-thiadiazole-3-carboxylic acid and its various analogs. The 1,2,5-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, and its derivatives are explored for a range of therapeutic applications.

Introduction

1,2,5-Thiadiazole and its derivatives are an important class of heterocyclic compounds that have garnered significant attention in pharmaceutical and materials science research. The incorporation of a carboxylic acid functional group provides a versatile handle for the synthesis of amides, esters, and other derivatives, making this compound a key building block for drug discovery and development. This document outlines the primary synthetic strategies for accessing this core molecule and its analogs, providing detailed protocols for key transformations.

Synthetic Strategies Overview

The synthesis of this compound and its analogs can be broadly categorized into two main approaches:

-

Formation of the 1,2,5-thiadiazole ring from acyclic precursors, followed by functional group manipulation to introduce the carboxylic acid moiety.

-

Modification of a pre-existing 1,2,5-thiadiazole ring , most commonly through the hydrolysis of a nitrile or amide precursor.

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the thiadiazole ring.

Key Synthetic Routes

Route 1: Hydrolysis of 3-Cyano-1,2,5-thiadiazole

This is the most direct and commonly cited method for the preparation of this compound. The synthesis involves two main stages: the formation of the 3-cyano-1,2,5-thiadiazole precursor and its subsequent hydrolysis.

Stage 1: Synthesis of 3-Cyano-1,2,5-thiadiazole

The 3-cyano-1,2,5-thiadiazole precursor can be synthesized from the corresponding 3-alkyl-1,2,5-thiadiazole through ammoxidation.

Stage 2: Hydrolysis to this compound

The nitrile group of 3-cyano-1,2,5-thiadiazole is hydrolyzed under basic conditions to yield the carboxylic acid. A general method involves vigorous hydrolysis by refluxing with a 10% aqueous sodium hydroxide solution for 24 hours[1].

Figure 1: Synthetic pathway for this compound via hydrolysis of the corresponding nitrile.

Route 2: Synthesis from α-Diamines and Sulfur Halides

This method allows for the construction of the 1,2,5-thiadiazole ring from readily available aliphatic α-diamines. The resulting substituted thiadiazole can then be further functionalized.

The reaction of an aliphatic α-diamine with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in a suitable solvent such as dimethylformamide (DMF) yields the corresponding 1,2,5-thiadiazole derivative[1].

Figure 2: General synthesis of substituted 1,2,5-thiadiazoles from aliphatic α-diamines.